
7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17N7O6 and its molecular weight is 403.355. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Derivatives
Purine derivatives have been synthesized through various methods, highlighting the chemical flexibility and the potential for creating a diverse array of bioactive compounds. For instance, the synthesis of [c,d]-fused purinediones, which involves a multi-step process including reactions with orthocarboxylates or intramolecular alkylation, suggests a methodology that could be applicable to synthesizing complex purine derivatives like the one (Šimo, Rybár, & Alföldi, 1995; Šimo, Rybár, & Alföldi, 1998). These methodologies underscore the potential for generating compounds with specific biological activities by introducing different substituents.
Biological Activities and Applications
Purine derivatives have been investigated for various biological activities, which may shed light on potential applications for the compound under discussion. For instance, certain purine derivatives have shown activity as ligands for serotonin receptors, suggesting potential applications in the treatment of neurological disorders (Chłoń-Rzepa et al., 2013). This highlights the possibility that similar compounds could be explored for their psychotropic properties.
Structural Studies and Chemical Properties
The structural analysis of purine derivatives provides valuable information on their chemical properties and potential interactions with biological targets. For example, the study of 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline illustrates the importance of intramolecular hydrogen bonding in determining the conformation and, potentially, the biological activity of purine derivatives (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995). Such studies can guide the design of new compounds with desired biological effects.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with (E)-3-(5-nitrofuran-2-yl)allylhydrazine followed by the reaction with (E)-2-hydrazinylideneacetic acid to form the final product.", "Starting Materials": [ "7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "(E)-3-(5-nitrofuran-2-yl)allylhydrazine", "(E)-2-hydrazinylideneacetic acid" ], "Reaction": [ "Step 1: 7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is reacted with (E)-3-(5-nitrofuran-2-yl)allylhydrazine in the presence of a suitable solvent and a catalyst to form an intermediate product.", "Step 2: The intermediate product is then reacted with (E)-2-hydrazinylideneacetic acid in the presence of a suitable solvent and a catalyst to form the final product.", "Step 3: The final product is purified using standard purification techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
941965-91-9 |
Product Name |
7-(2-hydroxypropyl)-3-methyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione |
Molecular Formula |
C16H17N7O6 |
Molecular Weight |
403.355 |
IUPAC Name |
7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C16H17N7O6/c1-9(24)8-22-12-13(21(2)16(26)19-14(12)25)18-15(22)20-17-7-3-4-10-5-6-11(29-10)23(27)28/h3-7,9,24H,8H2,1-2H3,(H,18,20)(H,19,25,26)/b4-3+,17-7+ |
InChI Key |
NBMIYKHMVHEGCN-LQXXQBPLSA-N |
SMILES |
CC(CN1C2=C(N=C1NN=CC=CC3=CC=C(O3)[N+](=O)[O-])N(C(=O)NC2=O)C)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




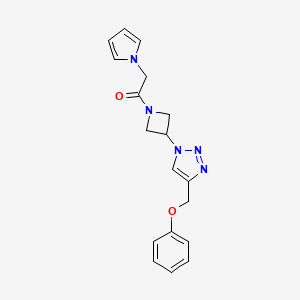
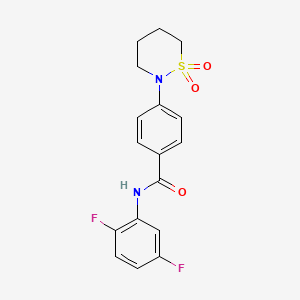
![N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2666444.png)
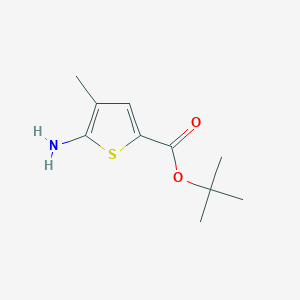

![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)
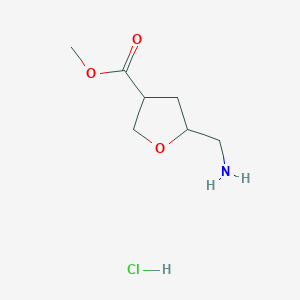
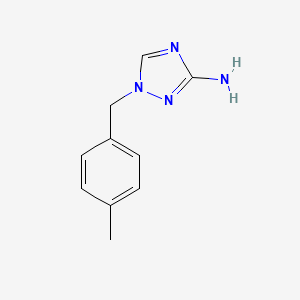
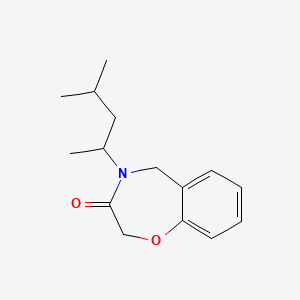
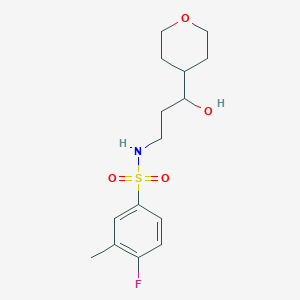


![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2666457.png)